2-Amino-N-(4-methoxy-cyclohexyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-(4-methoxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBWRFAIDJXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Strategies
Early methods relied on condensation reactions between 4-methoxycyclohexylamine and activated acetamide derivatives. For example, reacting 4-methoxycyclohexylamine with chloroacetyl chloride in toluene at 30–35°C for 6 hours yielded intermediate chlorinated acetamides, which were subsequently aminated. This two-step process achieved moderate yields (70–90%) but required stringent pH control during workup.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Toluene | 30–35°C | 90% |
| 2 | Hydrazine hydrate | Methanol | Reflux | 70% |
High-Pressure Hydrogenation
Historical protocols adapted from dopamine receptor ligand synthesis employed high-pressure hydrogenation (14 MPa, 130°C) of nitro precursors over Raney-Ni catalysts. However, these methods suffered from prolonged reaction times (5 days) and safety concerns, limiting their practicality.
Advanced Catalytic Methods
Wittig Reaction and Sequential Functionalization
A patent by CN108424371B outlines a streamlined three-step synthesis starting from 1,4-cyclohexanedione:
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Wittig Reaction :
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Condensation with Hydroxylamine :
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Catalytic Hydrogenation :
Advantages Over Traditional Methods:
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Lower pressure (5–10 bar vs. 14 MPa).
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Shorter reaction time (24–48 hours vs. 5 days).
Alternative Pathways and Derivatives
Hydrazine-Mediated Amination
A study on structurally analogous compounds demonstrated that hydrazine hydrate could replace ammonia in amination steps, enabling milder conditions (methanol reflux, 6 hours). This approach reduced side products such as over-alkylated derivatives but required post-reaction pH adjustment to isolate the product.
Challenges and Industrial Scalability
Purity and Byproduct Management
Despite advances, residual catalysts (e.g., Pd, Ni) and unreacted intermediates often necessitate chromatographic purification, increasing production costs. For instance, catalytic hydrogenation methods require post-reaction filtration and solvent distillation to achieve >95% purity.
Economic and Environmental Considerations
The discontinuation of commercial this compound by suppliers like CymitQuimica reflects unresolved challenges in cost-effective synthesis. Scalability is hindered by:
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High catalyst loadings (5–10 wt%).
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Energy-intensive steps (e.g., prolonged reflux).
Comparative Analysis of Methods:
| Method | Starting Material | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Traditional Condensation | 4-Methoxycyclohexylamine | 2 | 70% | 85% | Low |
| Catalytic Hydrogenation | 1,4-Cyclohexanedione | 3 | 82% | 95% | Moderate |
| High-Pressure Hydrogenation | Nitro Precursors | 1 | 65% | 90% | Poor |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-methoxy-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of 2-amino-N-acetamides can exhibit anticonvulsant properties. The structure-activity relationship (SAR) of these compounds has been explored to optimize their efficacy. For instance, certain analogs have been tested for their ability to inhibit specific ion channels associated with seizure activity, contributing valuable insights into the development of new anticonvulsant drugs .
Inhibition of Bacterial Aminoacyl-tRNA Synthetase
Another significant application of 2-amino-N-(4-methoxy-cyclohexyl)-acetamide is its role as an inhibitor of bacterial aminoacyl-tRNA synthetase (aaRS). This enzyme is crucial for protein synthesis in bacteria, making it a target for antibiotic development. Research has shown that modifications to the acetamide structure can enhance its inhibitory potency against specific bacterial strains, suggesting its potential use in treating bacterial infections .
Neuropharmacology
The compound has been investigated for its neuropharmacological effects, particularly in modulating neuronal excitability. Studies utilizing electrophysiological techniques have demonstrated that this compound can influence the firing rates of neurons, which is critical in conditions like epilepsy. The compound's ability to selectively inhibit certain potassium channels has been linked to its potential antiepileptic effects .
Structure-Activity Relationships
A comprehensive analysis of SAR has revealed that even minor structural modifications can significantly impact the biological activity of this compound derivatives. For example, variations in substituents on the cyclohexyl ring have been shown to alter potency and selectivity against different ion channels .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| This compound | Slack Channel Inhibitor | 3.0 | 100 |
| Analog A | Anticonvulsant | 4.6 | 85 |
| Analog B | aaRS Inhibitor | 2.4 | 90 |
This table summarizes key findings from various studies evaluating the biological activities of the compound and its analogs.
Case Study: Anticonvulsant Efficacy
In a recent study, a series of derivatives were synthesized and tested for their anticonvulsant activity using a mouse model. The results indicated that certain modifications led to enhanced efficacy in reducing seizure frequency compared to existing treatments. The most promising analog demonstrated an IC50 value of 4.6 µM, showcasing significant potential for further development .
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
COX2 Inhibition Potential
Ethyl-glycinate acetamide derivatives, such as 2-Amino-N-(4-nitrophenyl)acetamide, exhibit binding energies (ΔG) of -5.8 kJ/mol to -7.6 kJ/mol against COX2, lower than standard inhibitors Celecoxib (-8.0 kJ/mol) and Rofecoxib (-8.2 kJ/mol) . This suggests that electron-withdrawing groups (e.g., nitro) may enhance binding, but further optimization is required to match clinical candidates.
Biological Activity
2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amine and methoxy functional groups attached to a cyclohexyl ring. The molecular formula is with a molecular weight of 195.26 g/mol. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly in the modulation of ion channels and enzymes.
- Ion Channel Modulation : Studies have indicated that derivatives of 2-amino-N-phenylacetamides, including this compound, may act as inhibitors of Slack potassium channels, which are implicated in neuronal excitability and could be relevant for antiepileptic therapies .
- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
Recent research highlights several key areas where this compound exhibits biological activity:
- Antimicrobial Properties : Preliminary studies have shown that related acetamide derivatives possess significant antibacterial effects, outperforming standard antibiotics in certain assays .
- Anticancer Activity : Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating significant antiproliferative activity .
- Neuroprotective Effects : The modulation of ion channels suggests potential neuroprotective effects, particularly in conditions characterized by excitotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A study on related compounds revealed that minor modifications in the chemical structure could lead to significant changes in potency and selectivity against specific biological targets .
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| VU0606170 | 4-OMe | 3.0 | Inhibitor |
| Analog A | H | >10 | Activator |
| Analog B | 2-F | 4.6 | Activator |
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Antibacterial Study : In a comparative analysis, derivatives were tested against biofilm formation, showing promising results that surpassed those of cefadroxil at equivalent concentrations .
- Cytotoxicity Assessment : A series of acetamide derivatives were evaluated for their cytotoxic effects on cancer cell lines using the sulforhodamine B assay. Notably, some compounds exhibited lower cytotoxicity towards normal cells (e.g., HEK-293), indicating a potential therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
